molecular formula C17H27NO3 B1671202 Embutramide CAS No. 15687-14-6

Embutramide

Cat. No. B1671202
CAS RN: 15687-14-6
M. Wt: 293.4 g/mol
InChI Key: LMBMDLOSPKIWAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Embutramide is synthesized by the alkylation of (3-Methoxyphenyl)acetonitrile with bromoethane, which gives 2-Ethyl-2-(3-methoxyphenyl)-butanenitrile . Sodium borohydride is then used to reduce the nitrile group to give 2-ethyl-2-(3-methoxyphenyl)butan-1-amine .


Molecular Structure Analysis

Embutramide has a molecular formula of C17H27NO3 . Its average mass is 293.401 Da and its monoisotopic mass is 293.199097 Da .


Chemical Reactions Analysis

Embutramide is considered an analog of gamma-hydroxybutyrate (GHB) due to its structural similarity to this naturally occurring neurotransmitter . Both HPLC and GC-MS methods effectively identify embutramide in biological specimens, making them suitable for toxicological analysis in both human and veterinary medicine .


Physical And Chemical Properties Analysis

Embutramide has a density of 1.0±0.1 g/cm3, a boiling point of 496.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 80.5±3.0 kJ/mol and a flash point of 254.2±27.3 °C .

Scientific Research Applications

Analytical Methodologies for Embutramide Detection

  • High-Performance Liquid Chromatography (HPLC) Method

    Abe et al. (2004) developed a rapid and sensitive HPLC method for determining Embutramide in human blood, using photodiode-array UV detection. This method is crucial for forensic cases involving accidental intoxication, suicide, or suicide attempts, where Embutramide presence needs confirmation. The method achieved extraction recoveries greater than 83%, with a detection limit of 0.2 mg/L and quantitation limit of 0.6 mg/L, demonstrating excellent linearity and precision (Abe et al., 2004).

  • Comparison of HPLC and GC-MS Methods

    Giorgi et al. (2001) conducted a study comparing HPLC and gas chromatographic-mass spectrometric (GC-MS) methods for identifying Embutramide in biological specimens from different animal species. The research highlighted the importance of these analytical methods in toxicological analysis for forensic reasons, especially in cases of suicide attempts (humans) and malicious intoxications (animals). Both methods were recommended for their good sensitivity and specificity (Giorgi et al., 2001).

Forensic Applications and Case Studies

  • Case Study of Suicide by Embutramide

    The HPLC method developed by Abe et al. (2004) was applied to the first case of suicide by a known quantity of Embutramide after intravenous administration. The study showed a blood concentration of 90 mg/L, allowing the estimation of Embutramide's volume of distribution in humans (1.6 L/kg), providing valuable insights for forensic investigations (Abe et al., 2004).

  • Distribution of Embutramide in a Suicide Case

    Morini et al. (2012) evaluated the distribution of Embutramide and mebezonium iodide in different biological matrices (femoral and cardiac blood, liver, muscle, and vitreous humor) using a chromatographic method. This study provided a simple and sensitive means for the simultaneous determination of Embutramide and mebezonium iodide, offering significant contributions to forensic toxicology (Morini et al., 2012).

Safety And Hazards

Embutramide is a DEA Schedule III controlled substance . It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation, drowsiness, dizziness, and may damage the unborn child . It may also cause damage to organs such as the nervous system and muscle .

Relevant Papers Several papers have been published on Embutramide. For instance, a paper titled “Embutramide, a Component of Tanax® (T-61) as a New Drug of Abuse?” discusses the potential for Embutramide to be used as a drug of abuse . Another paper, “Determination of embutramide in mammalian tissues”, discusses a procedure developed for identification and quantification of embutramide in tissues and body fluids .

properties

IUPAC Name

N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-4-17(5-2,13-18-16(20)10-7-11-19)14-8-6-9-15(12-14)21-3/h6,8-9,12,19H,4-5,7,10-11,13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBMDLOSPKIWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)CCCO)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057654
Record name Embutramide
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URL https://comptox.epa.gov/dashboard/DTXSID7057654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Embutramide

CAS RN

15687-14-6
Record name Embutramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Embutramide [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Embutramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01487
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Record name Embutramide
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Record name Embutramide
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Record name EMBUTRAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,480
Citations
M Giorgi, S Bertini, G Soldani… - Journal of analytical …, 2001 - academic.oup.com
… of one or more of the three components (embutramide, mebenzonium iodide, and tetracaine … -mass spectrometric methods to identify embutramide in biological matrices (blood, liver, …
Number of citations: 11 academic.oup.com
E Abe, M Delamoye, B Mathieu… - Journal of analytical …, 2004 - academic.oup.com
… tive HPLC method for determination of embutramide using only 0.1 mL of … embutramide administrated by intravenous (IV) injection, which allowed the evaluation of the embutramide …
Number of citations: 10 academic.oup.com
JZ Huo, J Van Bocxlaer, WE Lambert… - … of Chromatography B …, 1994 - Elsevier
Embutramide is a general anesthetic having a strong narcotic effect on the central nervous system where it paralyzes the brain center that controls respiration. It is a constituent of T61, a …
Number of citations: 8 www.sciencedirect.com
L Morini, F Pozzi, E Risso, C Vignali… - Journal of analytical …, 2012 - academic.oup.com
… for euthanasia comprising embutramide, mebezonium iodide and … the distribution of embutramide and mebezonium iodide in … Embutramide levels ranged from 2.74 mg/L in vitreous …
Number of citations: 11 academic.oup.com
E Bennekom - Analyst, 1998 - pubs.rsc.org
An analytical procedure, consisting of multiple steps, was developed for the analysis of meat and bone meal for two veterinary drugs, embutramide and pentobarbital, used for …
Number of citations: 8 pubs.rsc.org
A Lajtai, M Mayer, Á Lakatos… - Journal of forensic …, 2016 - Wiley Online Library
… The UV–VIS spectrum of embutramide was stored in the library of the system without … T-61 solution contains 200 mg/mL embutramide; we used this drug formula as a calibrating …
Number of citations: 7 onlinelibrary.wiley.com
WE Braselton, JS Ray, MR Slanker… - Veterinary and Human …, 1988 - europepmc.org
T-61 is a commonly used euthanasic agent containing N-[2-[m-methoxyphenyl)-2-ethyl-buty1 (1)]-gamma-hydroxybutyramid e (embutramide), 4, 4'methylenebis (cyclohexyl-…
Number of citations: 8 europepmc.org
P Kintz, V Cirimele, B Ludes - Journal of analytical toxicology, 2002 - academic.oup.com
… This veterinary product is a mixture of three active ingredients: embutramide at 200 mg/mL, mebezonium iodide at 50 mg/mL, and tetracaine at 5 mg/mL. Embutramide is a general …
Number of citations: 14 academic.oup.com
E Abe, AS Lemaire-Hurtel, C Duverneuil… - Journal of analytical …, 2006 - academic.oup.com
… for embutramide. The most intense daughter ion of colchicine (m/z 358.1) and embutramide (m/z … Retention times were 2.40 and 4.25 min for colchicine and embutramide, respectively. …
Number of citations: 53 academic.oup.com
A Miseta - J Forensic Sci, 2016 - researchgate.net
… It consists of three active components: embutramide, mebezonium iodide, and tetracaine … In our 15-year-long practice, embutramide was detected only three times but within a short …
Number of citations: 0 www.researchgate.net

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